3-[(Pentan-3-yl)amino]benzonitrile
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Overview
Description
3-[(Pentan-3-yl)amino]benzonitrile is an organic compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . It is a derivative of benzonitrile, where the amino group is substituted with a pentan-3-yl group. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pentan-3-yl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Pentan-3-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
3-[(Pentan-3-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Pentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzonitrile: A precursor in the synthesis of 3-[(Pentan-3-yl)amino]benzonitrile.
4-Aminobenzonitrile: Similar structure but with the amino group in the para position.
Benzonitrile: The parent compound without any amino substitution.
Uniqueness
This compound is unique due to the presence of the pentan-3-yl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
3-(pentan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C12H16N2/c1-3-11(4-2)14-12-7-5-6-10(8-12)9-13/h5-8,11,14H,3-4H2,1-2H3 |
InChI Key |
OGRXLTMFNGEEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
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